molecular formula C21H40N2O5 B3314283 Boc-D-Ser(Me)-OH.DCHA CAS No. 95105-33-2

Boc-D-Ser(Me)-OH.DCHA

Cat. No.: B3314283
CAS No.: 95105-33-2
M. Wt: 400.6 g/mol
InChI Key: IHZHDSHEYMELJP-FCXZQVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Ser(Me)-OH.DCHA, also known as ®-2-[(tert-butoxy)carbonyl]amino-3-methoxypropanoic acid, is a derivative of serine. It is commonly used in peptide synthesis as a protecting group for the amino acid serine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which protects the amino group, and a methoxy group attached to the serine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Ser(Me)-OH.DCHA typically involves the protection of the amino group of serine with a Boc group and the methylation of the hydroxyl group on the side chain. One common method involves the reaction of Boc-L-serine with dimethyl sulfate in the presence of a base to yield Boc-D-Ser(Me)-OH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Ser(Me)-OH.DCHA undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, and the amino group can undergo reduction to form an amine.

    Peptide Coupling Reactions: The compound is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize the methoxy group.

    Reducing Agents: Sodium borohydride or other reducing agents can be used to reduce the amino group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Oxidized Derivatives: Oxidation of the methoxy group yields hydroxyl derivatives.

    Peptides: Peptide coupling reactions yield peptides with this compound as a building block.

Scientific Research Applications

Boc-D-Ser(Me)-OH.DCHA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-D-Ser(Me)-OH.DCHA involves the protection of the amino group of serine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The methoxy group on the side chain provides additional stability and prevents oxidation of the hydroxyl group.

Comparison with Similar Compounds

Boc-D-Ser(Me)-OH.DCHA can be compared with other similar compounds, such as:

These compounds share similar properties and applications but differ in their protecting groups and side chain modifications, which can affect their reactivity and stability.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHDSHEYMELJP-FCXZQVPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744254
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95105-33-2
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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